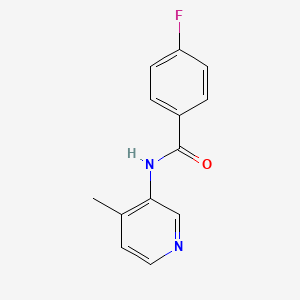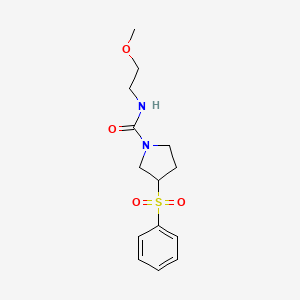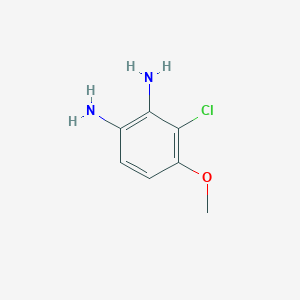
4-(3-Aminoazetidin-1-yl)-6-methylpyran-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(3-Aminoazetidin-1-yl)-6-methylpyran-2-one;hydrochloride” is a chemical compound with the CAS Number: 2413868-36-5 . It has a molecular weight of 216.67 . The compound is stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O2.ClH/c1-6-2-8(3-9(12)13-6)11-4-7(10)5-11;/h2-3,7H,4-5,10H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Related Compounds : A similar compound, 3-amino-3-vinylpropanoic acid hydrochloride, was synthesized in a study involving the ozonolysis process, leading to a stable cyclic form, 4-amino-5-hydroxy-4,5-dihydrofuran-2-one hydrochloride, showcasing a method to stabilize labile α-aminoaldehydes (Cheung & Shoolingin‐Jordan, 1997).
Biological Evaluation and Potential Therapeutic Uses
- Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives, synthesized through condensation processes involving similar compounds, have been evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, indicating potential anticancer and anti-inflammatory applications (Rahmouni et al., 2016).
- Antibacterial, Antifungal, and Antitubercular Activities : 2-Azetidinone derivatives, synthesized from compounds like 6-nitro-1H-indazole, have shown promising results in in vitro studies for antibacterial, antifungal, and antitubercular activities, as well as in vivo anti-inflammatory activities (Samadhiya et al., 2012).
- Antimicrobial Agents : The synthesis of novel compounds involving pyrazol-5-ols demonstrated significant antibacterial activity against various bacteria, indicating the potential of similar compounds in antimicrobial applications (Aggarwal et al., 2013).
Pharmacological Potential
- Anti-tumor Activity : A study on triazolo[1,5-a]pyrimidine derivatives revealed their potential as anti-tumor agents by inducing apoptosis and inhibiting the epithelial-to-mesenchymal transition process in cancer cells (Safari et al., 2020).
Structural and Activity Studies
- Histamine H4 Receptor Ligands : Research on 2-aminopyrimidines as histamine H4 receptor ligands led to the synthesis of compounds with anti-inflammatory and antinociceptive activities, highlighting the importance of structural optimization for enhanced potency (Altenbach et al., 2008).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 4-(3-Aminoazetidin-1-yl)-6-methylpyran-2-one;hydrochloride, also known as EN300-26620101, is the histamine H3 receptor (H3R) . The H3R plays a crucial role in the central nervous system, regulating the release of various neurotransmitters and modulating cognitive and sleep-wake functions .
Mode of Action
EN300-26620101 acts as a full agonist at the H3R . It binds to the receptor, triggering a conformational change that activates the receptor. This activation leads to a series of intracellular events, including the inhibition of cyclic adenosine monophosphate (cAMP) production .
Biochemical Pathways
The activation of H3R by EN300-26620101 affects various biochemical pathways. The most notable is the cAMP pathway . The decrease in cAMP levels leads to a reduction in the activity of protein kinase A (PKA), which in turn modulates the function of various ion channels and neurotransmitter receptors .
Result of Action
The activation of H3R by EN300-26620101 leads to a decrease in the release of various neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine . This can result in various molecular and cellular effects, including changes in neuronal excitability, synaptic plasticity, and neuroimmune interactions .
Propiedades
IUPAC Name |
4-(3-aminoazetidin-1-yl)-6-methylpyran-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-6-2-8(3-9(12)13-6)11-4-7(10)5-11;/h2-3,7H,4-5,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNOUMZZYJZQMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)N2CC(C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-chlorophenoxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2958018.png)



![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2958023.png)

![1-(9-Chloro-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2958028.png)
![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2958030.png)
![N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2958031.png)
![4-[(1,3-dioxoisoindol-2-yl)methyl]-N,N,3,5-tetramethylpyrazole-1-carboxamide](/img/structure/B2958032.png)


![2-[5-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B2958039.png)